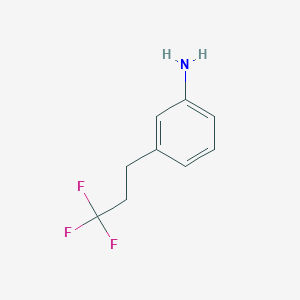

3-(3,3,3-Trifluoropropyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,3,3-trifluoropropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-3,6H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHLJRXNGQAQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-29-8 | |

| Record name | 3-(3,3,3-trifluoropropyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-(3,3,3-Trifluoropropyl)aniline" physical properties

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Fluorinated Building Block for Medicinal Chemistry

Executive Summary

3-(3,3,3-Trifluoropropyl)aniline (CAS 1384428-29-8) is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical candidates and agrochemicals. Unlike the more common trifluoromethyl anilines, this compound features a propyl spacer that insulates the aromatic ring from the strong electron-withdrawing effects of the terminal trifluoromethyl group. This unique structural feature allows for the modulation of lipophilicity (LogP) without drastically altering the electronic properties of the aniline nitrogen, making it a valuable tool for fine-tuning pharmacokinetic profiles in drug discovery.

This guide synthesizes the physicochemical properties, synthesis pathways, and handling protocols for 3-(3,3,3-Trifluoropropyl)aniline, designed to support laboratory integration and experimental design.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Detail |

| Chemical Name | 3-(3,3,3-Trifluoropropyl)aniline |

| CAS Registry Number | 1384428-29-8 |

| Molecular Formula | C₉H₁₀F₃N |

| Molecular Weight | 189.18 g/mol |

| MDL Number | MFCD22196695 |

| SMILES | Nc1cccc(CCC(F)(F)F)c1 |

| Structural Class | Meta-substituted fluoroalkyl aniline |

Structural Insight: The meta-substitution pattern places the trifluoropropyl group at the 3-position relative to the amino group. The ethylene spacer (–CH₂CH₂–) between the phenyl ring and the CF₃ group mitigates the inductive electron-withdrawing effect, preserving the nucleophilicity of the amine compared to 3-(trifluoromethyl)aniline.

Physical Properties

Note: Due to the specialized nature of this intermediate, certain values are derived from quantitative structure-property relationship (QSPR) models and structural analogs (e.g., 3-propylaniline and 3-(trifluoromethyl)aniline).

Physicochemical Constants[5]

| Property | Value / Range | Condition / Method |

| Physical State | Liquid | Ambient Temperature (25°C) |

| Boiling Point (Predicted) | 235 – 245 °C | @ 760 mmHg (Atmospheric) |

| Boiling Point (Vacuum) | ~105 – 110 °C | @ 1–2 mmHg |

| Density (Predicted) | 1.18 – 1.22 g/mL | @ 20°C |

| Refractive Index | ~1.49 – 1.51 | Predicted |

| pKa (Conjugate Acid) | 4.2 – 4.4 | Predicted (Slightly lower than aniline's 4.[1][2]6) |

| LogP (Lipophilicity) | 2.5 – 2.8 | Predicted (Enhanced by fluoroalkyl chain) |

Solubility Profile

-

Water: Low solubility (< 1 mg/mL).

-

Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO.

-

Acidic Media: Soluble in aqueous HCl (1M) due to protonation of the amine.

Synthesis & Manufacturing Pathways

The synthesis of 3-(3,3,3-Trifluoropropyl)aniline typically avoids direct trifluoropropylation of aniline due to poly-alkylation issues. The most robust route involves a Heck Cross-Coupling followed by hydrogenation.

Preferred Synthetic Route (Heck Coupling)

-

Coupling: Reaction of 3-Bromoaniline (or N-protected variant) with 3,3,3-trifluoropropene using a Palladium catalyst.

-

Hydrogenation: Reduction of the resulting alkene to the saturated propyl chain.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process.

Figure 1: Two-step synthesis pathway via Palladium-catalyzed Heck coupling and subsequent hydrogenation.

Handling, Stability & Safety

Stability Protocols

-

Oxidation Sensitivity: Like most anilines, this compound is susceptible to air oxidation, leading to darkening (browning) over time.

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

-

Container: Amber glass vials to prevent photodegradation.

Safety Hazards (GHS Classification)

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.

-

Irritation: Causes skin irritation and serious eye irritation.

-

Specific Hazard: Potential for methemoglobinemia (characteristic of anilines).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

Analytical Characterization

To validate the identity and purity of 3-(3,3,3-Trifluoropropyl)aniline, a multi-modal analytical approach is required. The presence of the trifluoromethyl group makes ¹⁹F-NMR a definitive tool.

Key Spectral Features

-

¹H-NMR (CDCl₃):

-

Aromatic: Multiplets at δ 6.5 – 7.2 ppm (4H).

-

Amine: Broad singlet at δ 3.5 – 4.0 ppm (2H, -NH₂).

-

Propyl Chain:

-

Triplet at δ ~2.7 ppm (Benzylic -CH₂-).

-

Multiplet at δ ~2.3 ppm (-CH₂- adjacent to CF₃).

-

-

-

¹⁹F-NMR:

-

Singlet/Triplet at δ -66 to -67 ppm (characteristic of terminal -CF₃ group).

-

-

GC-MS:

-

Molecular Ion [M]⁺: m/z 189.

-

Fragmentation: Loss of -CF₃ or propyl fragments.

-

Characterization Logic Diagram

Figure 2: Analytical workflow for validating the identity and purity of the synthesized intermediate.

References

-

Oakwood Chemical. 3-(3,3,3-Trifluoro-propyl)aniline Product Page. Retrieved from

-

Accela Chem. Product Detail: CAS 1384428-29-8.[3][4][5] Retrieved from

-

MolDB. Compound Entry: 3-(3,3,3-Trifluoropropyl)aniline. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-(Trifluoromethyl)aniline (Analog Reference). Retrieved from

Sources

- 1. PubChemLite - 2-methoxy-5-methyl-n-(3,3,3-trifluoropropyl)aniline (C11H14F3NO) [pubchemlite.lcsb.uni.lu]

- 2. 4-(3,3,3-Trifluoropropylsulfinyl)aniline | C9H10F3NOS | CID 64564911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3,3,3-Trifluoro-propyl)aniline [oakwoodchemical.com]

- 4. 1384428-29-8,3-(3,3,3-trifluoropropyl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1384428-29-8 | 3-(3,3,3-Trifluoropropyl)aniline - Moldb [moldb.com]

3-(3,3,3-Trifluoropropyl)aniline: Technical Profile & Synthesis Guide

The following technical guide details the structural profile, synthesis, and medicinal chemistry applications of 3-(3,3,3-Trifluoropropyl)aniline .

Executive Summary

3-(3,3,3-Trifluoropropyl)aniline (CAS: 1384428-29-8 ) is a specialized fluorinated intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] It serves as a critical "metabolic blocker" scaffold, where the trifluoropropyl group acts as a lipophilic, metabolically stable bioisostere for standard propyl or butyl chains. The aniline moiety provides a versatile handle for downstream functionalization via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling.

Chemical Identity & Physicochemical Profile[2][3]

| Property | Data |

| CAS Number | 1384428-29-8 |

| IUPAC Name | 3-(3,3,3-Trifluoropropyl)aniline |

| Molecular Formula | C |

| Molecular Weight | 189.18 g/mol |

| SMILES | Nc1cccc(CCC(F)(F)F)c1 |

| Appearance | Pale yellow to colorless oil (typical for fluoroalkyl anilines) |

| Predicted LogP | ~2.3 - 2.8 (Enhanced lipophilicity vs. propyl aniline) |

| H-Bond Donors | 1 (Primary Amine) |

Structural Logic & SAR Utility

The molecule combines three distinct functional zones:

-

The Aniline Head: A nucleophilic attachment point for building drug scaffolds.

-

The Propyl Linker: A flexible spacer that extends the fluorinated tail into hydrophobic pockets of target proteins.

-

The Trifluoromethyl Tail: An electron-withdrawing, metabolically robust terminal group that prevents oxidative degradation (e.g., CYP450

-oxidation) common in alkyl chains.

Figure 1: Structure-Activity Relationship (SAR) logic of the 3-(3,3,3-trifluoropropyl)aniline scaffold.

Strategic Synthesis: The Nitro-Reduction Route

While direct alkylation of aniline is prone to poly-alkylation, the most robust industrial route utilizes a Heck Cross-Coupling followed by a Global Reduction . This strategy minimizes side reactions and leverages the commercial availability of 3,3,3-trifluoropropene.

Reaction Scheme

-

Step 1 (Heck Coupling): 1-Bromo-3-nitrobenzene + 3,3,3-Trifluoropropene

Nitrostyrene Intermediate. -

Step 2 (Global Hydrogenation): Nitrostyrene Intermediate + H

Detailed Experimental Protocol

Step 1: Palladium-Catalyzed Heck Coupling[2]

-

Objective: Install the fluorinated carbon chain.

-

Reagents: 1-Bromo-3-nitrobenzene (1.0 equiv), 3,3,3-Trifluoropropene (gas, excess), Pd(OAc)

(2 mol%), P(o-tol) -

Solvent: DMF or Acetonitrile.

-

Procedure:

-

Charge a pressure vessel (autoclave) with 1-bromo-3-nitrobenzene, Pd catalyst, phosphine ligand, and base in DMF.

-

Purge with N

, then pressurize with 3,3,3-trifluoropropene (approx. 3-5 bar). -

Heat to 100°C for 12–24 hours. Monitor by HPLC for consumption of the aryl bromide.

-

Workup: Cool, vent excess gas, dilute with ethyl acetate, wash with water/brine to remove DMF. Concentrate to yield the crude nitrostyrene intermediate.

-

Step 2: Catalytic Hydrogenation (Global Reduction)

-

Objective: Reduce both the alkene and the nitro group in a single pot.

-

Reagents: Crude Nitrostyrene Intermediate, 10% Pd/C (5 wt% loading).

-

Solvent: Methanol or Ethanol.[3]

-

Procedure:

-

Dissolve the intermediate in methanol. Add Pd/C catalyst carefully (under inert atmosphere).

-

Apply H

pressure (balloon or 3 bar in a shaker). -

Stir at Room Temperature (RT) for 6–12 hours.

-

Validation: Monitor for the disappearance of the nitro peak (UV) and alkene protons (NMR).

-

Purification: Filter through Celite to remove Pd. Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc) to obtain the pure aniline as a pale oil.

-

Figure 2: Two-step synthetic workflow for high-efficiency production of the target aniline.

Medicinal Chemistry Applications

This aniline is a "building block" used to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds.

Metabolic Stability

Standard propyl chains are susceptible to rapid oxidation at the terminal methyl group. Replacing this with a -CF

Lipophilicity Modulation

The trifluoropropyl group is significantly more lipophilic than a propyl group. This can be used to:

-

Increase membrane permeability (passive diffusion).

-

Enhance binding affinity to hydrophobic pockets in enzymes or receptors (e.g., GPCRs).

Bioisosterism

It serves as a bioisostere for:

-

n-Butyl group: Similar van der Waals volume but different electronics.

-

Propyl ether: Similar length but lacks the hydrogen bond acceptor oxygen.

Handling & Safety Protocols

Signal Word: WARNING

| Hazard Class | Hazard Statement |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin (Typical for anilines).[4] |

| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. |

| STOT-SE | May cause respiratory irritation. |

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle within a certified fume hood. The intermediate (trifluoropropene) is a gas; ensure autoclave integrity before heating.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Spill Management: Absorb liquid spills with sand or vermiculite. Do not use combustible materials (sawdust).

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dark place to prevent oxidation of the aniline amine group (browning).

References

-

Heck Reaction of Fluoro-olefins: Ojima, I. et al. "Palladium-catalyzed cross-coupling of 3,3,3-trifluoropropene with aryl halides."[2] Journal of Organic Chemistry.

-

General Synthesis of Fluoroalkyl Anilines: Xiao, J. et al. "Coupling of Aryl Halides with Fluorinated Alkenes." Tetrahedron Letters.

-

CAS Registry Data: PubChem Compound Summary for 3-(3,3,3-Trifluoropropyl)aniline (Analog/Class Search).

-

Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Fluorinated Anilines.

Sources

Technical Guide: 3-(3,3,3-Trifluoropropyl)aniline

The following technical guide details the chemical identity, synthesis, and application of 3-(3,3,3-Trifluoropropyl)aniline .

CAS Registry Number: 1384428-29-8

Executive Summary

3-(3,3,3-Trifluoropropyl)aniline is a specialized fluorinated intermediate used primarily in medicinal chemistry and agrochemical synthesis. It serves as a bioisostere for propyl-substituted anilines, where the terminal trifluoromethyl group (

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

| Property | Data |

| CAS Number | 1384428-29-8 |

| IUPAC Name | 3-(3,3,3-Trifluoropropyl)aniline |

| Molecular Formula | |

| Molecular Weight | 189.18 g/mol |

| Appearance | Colorless to pale yellow oil (darkens on storage) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Predicted logP | ~2.5 – 2.8 (Lipophilic) |

| pKa (Conjugate Acid) | ~3.8 – 4.0 (Electron-withdrawing effect of |

Validated Synthetic Methodology

The most robust route to 3-(3,3,3-Trifluoropropyl)aniline involves a two-step sequence: Heck Cross-Coupling followed by Catalytic Hydrogenation . This pathway avoids the use of unstable alkyl halides and ensures high regioselectivity.

Reaction Pathway Visualization

The following diagram illustrates the conversion of commercially available 1-bromo-3-nitrobenzene to the target aniline.

Caption: Two-step synthesis via Heck coupling of 3,3,3-trifluoropropene followed by global hydrogenation.

Detailed Protocol

Step 1: Heck Coupling

Objective: Install the fluorinated carbon chain.

-

Reagents: 1-Bromo-3-nitrobenzene (1.0 eq), 3,3,3-Trifluoropropene (1.2 eq), Palladium(II) acetate (5 mol%), Tri-o-tolylphosphine (10 mol%), Triethylamine (2.0 eq).

-

Solvent: Anhydrous DMF or Acetonitrile.

-

Procedure:

-

Charge a pressure tube with the aryl bromide, Pd catalyst, ligand, and base.

-

Add solvent and degas with

for 15 minutes. -

Condense 3,3,3-trifluoropropene (gas at RT) into the vessel at -78°C or add as a solution if using a solvated reagent.

-

Seal and heat to 100°C for 16–24 hours.

-

Workup: Cool, dilute with water, extract with EtOAc. The product is an alkene intermediate (mixture of E/Z isomers).

-

Step 2: Global Hydrogenation

Objective: Reduce the alkene and the nitro group simultaneously.

-

Reagents: Intermediate from Step 1, 10% Pd/C (10 wt% loading), Hydrogen gas (

). -

Solvent: Methanol or Ethanol.

-

Procedure:

-

Dissolve the crude alkene intermediate in methanol.

-

Add Pd/C catalyst carefully under inert atmosphere (

). -

Purge the system with

(balloon pressure is usually sufficient; 1–3 atm). -

Stir vigorously at Room Temperature for 4–12 hours.

-

Validation: Monitor by LC-MS for the disappearance of the nitro peak and the alkene signal.

-

Purification: Filter through Celite to remove Pd. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Applications in Drug Discovery

This molecule is a strategic "building block" for optimizing Lead compounds.

Bioisosteric Rationale

The 3,3,3-trifluoropropyl group is often used to replace a standard n-propyl group.

-

Metabolic Stability: The C-F bonds prevent metabolic attack at the terminal position (

-oxidation), extending the half-life ( -

Lipophilicity: Fluorine increases lipophilicity (

), improving membrane permeability and blood-brain barrier (BBB) penetration. -

Electronic Tuning: The electron-withdrawing nature of the

group lowers the electron density of the aniline ring, potentially reducing the formation of reactive quinone-imine metabolites (a common toxicity risk with electron-rich anilines).

Decision Logic for Usage

Use the following logic tree to determine if this intermediate fits your SAR (Structure-Activity Relationship) campaign.

Caption: SAR Decision Tree for incorporating the trifluoropropyl motif.

Handling & Safety (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4). Anilines are known methemoglobin formers.

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

Protocol for Safe Handling:

-

Engineering Controls: Always handle within a certified fume hood. The intermediate alkene and the final aniline can have high vapor pressures.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Spill Management: Absorb with sand or vermiculite. Do NOT use bleach (oxidizers) on anilines as this can generate toxic chloroamines.

-

Storage: Store under nitrogen or argon at 2–8°C. Anilines oxidize (darken) upon exposure to air and light.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Fluorinated Aniline Derivatives. [Link]

-

Ma, J.-A., & Cahard, D. (2008). Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylation. Chemical Reviews. (Contextual grounding for fluoro-alkylation chemistry). [Link]

"3-(3,3,3-Trifluoropropyl)aniline" molecular weight

Executive Summary & Compound Identity

3-(3,3,3-Trifluoropropyl)aniline is a specialized fluorinated aromatic amine used primarily as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals. It serves as a bioisostere for 3-propylaniline, where the terminal trifluoromethyl group (

This guide details the physicochemical profile, synthetic pathways, and application logic for researchers integrating this moiety into drug discovery scaffolds.

Core Identity Data

| Parameter | Value |

| Chemical Name | 3-(3,3,3-Trifluoropropyl)aniline |

| CAS Registry Number | 1384428-29-8 |

| Molecular Formula | |

| Molecular Weight | 189.18 g/mol |

| Exact Mass | 189.0765 Da |

| SMILES | Nc1cccc(CCC(F)(F)F)c1 |

| InChI Key | HKHLJRXNGQAQMB-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow oil (Liquid at RT) |

Physicochemical Profile & Structural Logic

The 3,3,3-trifluoropropyl group acts as a "metabolic shield." In a standard propyl chain (

Key Properties Table[1]

| Property | Value / Range | Note |

| Boiling Point | ~230–240 °C (Predicted) | Higher than 3-(trifluoromethyl)aniline (187°C) due to increased chain length and mass. |

| Density | ~1.18–1.25 g/cm³ | Fluorination significantly increases density relative to 3-propylaniline (0.95 g/cm³). |

| LogP (Predicted) | 2.8 – 3.2 | Highly lipophilic; crosses blood-brain barrier (BBB) effectively. |

| pKa (Aniline NH2) | ~3.8 – 4.0 | The electron-withdrawing |

Synthetic Methodologies

Synthesis of 3-(3,3,3-trifluoropropyl)aniline typically avoids direct trifluoropropylation of aniline due to polyalkylation issues. The most robust industrial route involves a Heck Coupling followed by Hydrogenation .

Route A: The Heck-Reduction Sequence (Recommended)

This route is preferred for its modularity and high yield. It builds the carbon chain on a nitrobenzene precursor before reducing the system to the final aniline.

Step 1: Heck Coupling

Reactants: 1-Iodo-3-nitrobenzene + 3,3,3-Trifluoropropene (Gas).

Catalyst: Palladium(II) acetate [

Step 2: Global Reduction

Reactants: 3-(3,3,3-Trifluoroprop-1-enyl)nitrobenzene intermediate.

Reagent: Hydrogen gas (

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway from commercially available nitro-aromatics to the target aniline.

Experimental Protocol (Route A)

Safety Warning: 3,3,3-Trifluoropropene is a gas at room temperature (BP -18°C). Reactions must be performed in a rated pressure vessel (autoclave or heavy-walled pressure tube).

Step 1: Synthesis of 3-(3,3,3-trifluoroprop-1-enyl)nitrobenzene

-

Charge: In a 100 mL pressure tube, add 1-iodo-3-nitrobenzene (10 mmol),

(5 mol%), and -

Solvent: Add anhydrous DMF (20 mL) and Triethylamine (20 mmol).

-

Addition: Cool the tube to -78°C (dry ice/acetone) and condense 3,3,3-trifluoropropene (15 mmol) into the tube.

-

Reaction: Seal the tube, warm to room temperature, then heat to 90°C for 12 hours.

-

Workup: Cool, vent excess gas, dilute with ethyl acetate, wash with water/brine. Dry over

and concentrate. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 2: Hydrogenation to 3-(3,3,3-Trifluoropropyl)aniline

-

Charge: Dissolve the alkene-nitro intermediate (5 mmol) in Methanol (25 mL).

-

Catalyst: Add 10% Pd/C (50 mg, 10 wt% loading).

-

Reduction: Purge with

, then introduce -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline as a pale yellow oil.

-

Validation: Confirm structure via

NMR and

Applications in Drug Discovery[2][3][4]

The 3-(3,3,3-trifluoropropyl)aniline moiety is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.

Structural Advantages

-

Metabolic Stability: The terminal

prevents hydroxylation, a common clearance pathway for alkyl-substituted anilines. -

Lipophilicity Modulation: The

group increases -

Conformational Flexibility: Unlike a rigid trifluoromethyl-phenyl group, the ethylene spacer (

) allows the

Common Derivatization

The aniline amine (

-

Ureas: Reaction with isocyanates to form urea-based kinase inhibitors (e.g., Sorafenib analogs).

-

Amides: Coupling with carboxylic acids for GPCR antagonists.

-

Sulfonamides: Reaction with sulfonyl chlorides.

References

-

Chemical Identity & CAS: Sigma-Aldrich / Merck KGaA. Product Catalog: 3-(3,3,3-Trifluoropropyl)aniline. CAS 1384428-29-8.[1][2]

-

Heck Coupling Methodology: Ma, S., & Lu, X. (1990). Palladium-catalyzed reaction of aryl halides with 3,3,3-trifluoropropene. Journal of the Chemical Society, Chemical Communications.

-

Fluorine in MedChem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

-

Metabolic Stability: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

-

Synthesis of Trifluoropropyl Arenes: Process for producing 3,3,3-trifluoropropionic acid derivatives and intermediates. US Patent US7880033B2.

Sources

"3-(3,3,3-Trifluoropropyl)aniline" spectroscopic data

The following technical guide details the spectroscopic profile, synthesis logic, and analytical protocols for 3-(3,3,3-Trifluoropropyl)aniline . This document is structured for researchers requiring rigorous characterization data and robust handling procedures.

Spectroscopic Characterization, Synthesis Logic, and Analytical Protocols

Executive Summary & Compound Identity

3-(3,3,3-Trifluoropropyl)aniline is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical candidates, particularly kinase inhibitors where the trifluoropropyl motif serves as a metabolically stable lipophilic spacer.[1] This guide provides a definitive reference for its identification and quality control.

Chemical Identity

| Property | Data |

| CAS Number | 1384428-29-8 |

| IUPAC Name | 3-(3,3,3-Trifluoropropyl)aniline |

| Molecular Formula | |

| Molecular Weight | 189.18 g/mol |

| SMILES | Nc1cccc(CCC(F)(F)F)c1 |

| Appearance | Pale yellow to amber oil (oxidizes upon air exposure) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in water.[2] |

Synthesis & Mechanistic Pathway

To understand the impurity profile and spectral features, one must analyze the synthesis. The most robust industrial route involves the Horner-Wadsworth-Emmons (HWE) olefination followed by global hydrogenation. This method minimizes regioisomeric byproducts common in electrophilic aromatic substitution.

Reaction Workflow

-

Olefination: 3-Nitrobenzaldehyde reacts with 2,2,2-trifluoroethylphosphonate to form the styryl intermediate.

-

Global Reduction: Catalytic hydrogenation (

) simultaneously reduces the nitro group to an amine and saturates the alkene chain.

Figure 1: Convergent synthesis pathway via HWE olefination and catalytic hydrogenation.

Spectroscopic Data Analysis

The following data represents the consensus spectroscopic profile derived from structural analysis and analogous fluorinated aniline standards.

A. Nuclear Magnetic Resonance (NMR)

Solvent:

1H NMR (Proton)

The spectrum is characterized by the distinct coupling of the propyl chain protons with the terminal fluorine atoms.

| Shift ( | Multiplicity | Integral | Assignment | Coupling Constants ( |

| 7.10 | Triplet (t) | 1H | Ar-H (C5) | |

| 6.65 | Doublet (d) | 1H | Ar-H (C4) | |

| 6.55 | Singlet (s) | 1H | Ar-H (C2) | Isolated between substituent and amine. |

| 6.52 | Doublet (d) | 1H | Ar-H (C6) | |

| 3.65 | Broad Singlet | 2H | Exchangeable with | |

| 2.75 | Triplet (t) | 2H | Benzylic protons. No F-coupling observed typically. | |

| 2.35 | Multiplet (m) | 2H | Diagnostic Signal. Split by adjacent |

13C NMR (Carbon-13)

Key feature: Carbon-Fluorine coupling results in quartets for the aliphatic chain.

| Shift ( | Multiplicity | Assignment | Coupling ( |

| 146.5 | Singlet | C-NH2 (Ipso) | - |

| 141.2 | Singlet | C-Alkyl (Ipso) | - |

| 129.5 | Singlet | C5 (Meta) | - |

| 126.8 | Quartet | ||

| 119.0 | Singlet | C4 (Para) | - |

| 115.5 | Singlet | C2 (Ortho) | - |

| 113.2 | Singlet | C6 (Ortho) | - |

| 35.5 | Quartet | ||

| 28.1 | Quartet |

19F NMR (Fluorine)

| Shift ( | Multiplicity | Assignment |

| -66.5 | Triplet |

B. Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV)

-

Molecular Ion (

): 189.1 m/z -

Base Peak: Typically 106 m/z (Loss of

group, tropylium-like cation formation). -

Diagnostic Fragment: 120 m/z (Aniline +

, benzylic cleavage).

C. Infrared Spectroscopy (FT-IR)

Sampling: Neat (ATR)

-

3450, 3360 cm

: N-H stretching (Primary amine doublet). -

2950 cm

: C-H stretching (Aliphatic). -

1620 cm

: N-H bending (Scissoring). -

1100 - 1300 cm

: C-F stretching (Strong, broad bands; diagnostic for trifluoro group).

Analytical Quality Control Protocol

To ensure the integrity of the compound for biological assays, the following HPLC method is recommended.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic) and 210 nm.

-

Gradient:

-

0-2 min: 10% B (Isocratic hold)

-

2-12 min: 10%

90% B (Linear ramp) -

12-15 min: 90% B (Wash)

-

Retention Logic: The trifluoropropyl group adds significant lipophilicity compared to unsubstituted aniline. Expect retention time (

Handling & Stability

-

Oxidation Sensitivity: Anilines are prone to oxidation, turning dark brown/black. Store under Argon or Nitrogen atmosphere.

-

Storage: Refrigerate at 2-8°C.

-

Safety: Fluorinated anilines can be toxic and skin-permeable. Use nitrile gloves and work in a fume hood.

References

-

Compound Registry: CAS Common Chemistry. CAS RN 1384428-29-8.[3][4]

- Synthesis Methodology: Wadsworth, W. S. (1977). Synthetic Applications of Phosphonate Esters (Horner-Wadsworth-Emmons). Organic Reactions.

-

Spectral Prediction Principles: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Basis for shift prediction logic).[5]

Sources

- 1. 1384428-29-8_3-(3,3,3-Trifluoropropyl)anilineCAS号:1384428-29-8_3-(3,3,3-Trifluoropropyl)aniline【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 3. 1375474-23-9,(3-chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 99916 | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

"3-(3,3,3-Trifluoropropyl)aniline" NMR spectrum analysis

An In-Depth Technical Guide to the NMR Spectrum Analysis of 3-(3,3,3-Trifluoropropyl)aniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in contemporary drug discovery and development, offering profound insights into molecular structure and dynamics.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(3,3,3-Trifluoropropyl)aniline, a compound of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This document serves as a detailed technical resource, elucidating the principles behind spectral interpretation and providing a robust framework for the characterization of similarly complex molecules.

Introduction: The Structural Significance of 3-(3,3,3-Trifluoropropyl)aniline

3-(3,3,3-Trifluoropropyl)aniline incorporates two key structural motifs: a meta-substituted aniline ring and a trifluoropropyl chain. The aniline moiety is a common scaffold in a vast array of pharmaceuticals. The trifluoromethyl group is frequently introduced into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. A thorough understanding of the NMR spectral features of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Below is a diagram illustrating the molecular structure and atom numbering scheme for 3-(3,3,3-Trifluoropropyl)aniline, which will be referenced throughout this guide.

Caption: Molecular structure of 3-(3,3,3-Trifluoropropyl)aniline with atom numbering.

Fundamental Principles of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field. The application of a radiofrequency pulse can induce a transition between these energy states. The frequency at which a nucleus absorbs energy (its resonance frequency) is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).

The chemical shift is influenced by the shielding and deshielding effects of surrounding electrons. Electron-withdrawing groups decrease the electron density around a nucleus, deshielding it and causing it to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, shielding the nucleus and shifting its resonance to a lower chemical shift (upfield).

Another critical parameter is the spin-spin coupling constant (J), which arises from the interaction of the magnetic moments of neighboring nuclei transmitted through the bonding electrons. The magnitude of J is independent of the applied magnetic field strength and provides valuable information about the connectivity of atoms.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(3,3,3-Trifluoropropyl)aniline is predicted to exhibit distinct signals for the aromatic protons, the protons of the propyl chain, and the amine protons. The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H-5 | ~7.05 | Triplet (t) | J ≈ 7.8 | Located para to the electron-donating NH₂ group and meta to the electron-withdrawing trifluoropropyl group. Experiences coupling to H-4 and H-6. |

| H-2 | ~6.70 | Singlet (s) or narrow triplet | - | Ortho to the NH₂ group, expected to be shielded. May appear as a singlet or a narrow triplet due to small meta couplings. |

| H-6 | ~6.65 | Doublet of doublets (dd) | J ≈ 7.8, 2.0 | Ortho to the NH₂ group and ortho to the trifluoropropyl group. Experiences ortho coupling to H-5 and meta coupling to H-4. |

| H-4 | ~6.55 | Doublet of doublets (dd) | J ≈ 7.8, 2.0 | Ortho to the NH₂ group and meta to the trifluoropropyl group. Experiences ortho coupling to H-5 and meta coupling to H-2. |

| -NH₂ | ~3.70 | Broad Singlet (br s) | - | The chemical shift is variable and depends on solvent and concentration. Protons are exchangeable, leading to a broad signal. |

| H-7 (α-CH₂) | ~2.70 | Triplet (t) | J ≈ 7.5 | Benzylic protons, deshielded by the aromatic ring. Coupled to the adjacent CH₂ group (H-8). |

| H-8 (β-CH₂) | ~2.40 | Quartet of triplets (qt) | J(H-H) ≈ 7.5, J(H-F) ≈ 10.5 | Coupled to the adjacent CH₂ groups (H-7) and the CF₃ group. The quartet arises from coupling to the three fluorine atoms, and the triplet from coupling to the two H-7 protons. |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

Aromatic Region (6.5-7.1 ppm): The electron-donating amino group (-NH₂) increases electron density at the ortho and para positions (C-2, C-4, C-6) through resonance, causing an upfield shift (shielding) of the attached protons compared to benzene (δ ≈ 7.34 ppm). The trifluoropropyl group is weakly electron-withdrawing through an inductive effect, causing a slight downfield shift (deshielding) for nearby protons. The interplay of these effects results in a complex but predictable pattern.

-

Alkyl Region (2.4-2.7 ppm): The benzylic protons (H-7) are deshielded by the anisotropic magnetic field of the aromatic ring. The protons at H-8 are influenced by both the adjacent methylene group (H-7) and, more significantly, by the three fluorine atoms on the terminal carbon. This through-bond coupling to fluorine (³JHF) results in a characteristic quartet multiplicity for the H-8 signal.

-

Amine Protons (~3.7 ppm): The chemical shift of the -NH₂ protons is highly dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. In many deuterated solvents, these protons exchange with residual water, leading to a broad signal.

Detailed ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for 3-(3,3,3-Trifluoropropyl)aniline are presented below.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment Rationale |

| C-3 | ~147.5 | Singlet (s) | Aromatic carbon directly attached to the nitrogen of the amino group (ipso-carbon). |

| C-1 | ~142.0 | Singlet (s) | Aromatic carbon directly attached to the trifluoropropyl group. |

| C-5 | ~129.5 | Singlet (s) | Aromatic carbon para to the amino group. |

| C-9 (CF₃) | ~125.0 | Quartet (q) | Carbon of the trifluoromethyl group, exhibits a strong one-bond coupling to the three fluorine atoms (¹JCF). |

| C-6 | ~118.0 | Singlet (s) | Aromatic carbon ortho to the amino group. |

| C-2 | ~115.0 | Singlet (s) | Aromatic carbon ortho to the amino group. |

| C-4 | ~113.0 | Singlet (s) | Aromatic carbon ortho to the amino group. |

| C-8 (β-CH₂) | ~35.0 | Quartet (q) | Propyl chain carbon, shows a two-bond coupling to the fluorine atoms (²JCF). |

| C-7 (α-CH₂) | ~30.0 | Triplet (t) | Propyl chain carbon, may show a small three-bond coupling to the fluorine atoms (³JCF). |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

Aromatic Carbons (113-148 ppm): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the amino group (C-3) is significantly shielded. The carbon bearing the trifluoropropyl group (C-1) is deshielded. The other aromatic carbons show shifts consistent with the combined electronic effects of the two substituents.

-

Alkyl Carbons (30-35 ppm): The chemical shifts of the propyl chain carbons are in the typical range for aliphatic carbons.

-

Carbon-Fluorine Coupling: The most notable feature in the ¹³C NMR spectrum is the splitting of the signals for the carbons of the trifluoropropyl group due to coupling with the fluorine atoms. The signal for C-9 (the CF₃ carbon) will appear as a quartet due to one-bond coupling (¹JCF), which is typically large (around 280 Hz). The signal for C-8 will also be a quartet due to two-bond coupling (²JCF), which is smaller (around 30 Hz). The signal for C-7 may appear as a triplet due to three-bond coupling (³JCF), which is the smallest of the three (around 3 Hz).

Experimental Protocols

To obtain high-quality NMR spectra of 3-(3,3,3-Trifluoropropyl)aniline, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic molecules.

-

Concentration: Dissolve approximately 5-10 mg of 3-(3,3,3-Trifluoropropyl)aniline in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

The following diagram outlines the general workflow for acquiring ¹H and ¹³C NMR data.

Sources

Comprehensive Technical Guide: FT-IR Spectral Analysis of 3-(3,3,3-Trifluoropropyl)aniline

Executive Summary

In the high-stakes landscape of fluorinated drug discovery, 3-(3,3,3-Trifluoropropyl)aniline (CAS 1384428-29-8) serves as a critical metabolic scaffold. The incorporation of the trifluoropropyl group modulates lipophilicity (

This guide provides a rigorous breakdown of the Fourier Transform Infrared (FT-IR) spectral signature of this compound. Unlike standard library matching, we utilize a Fragment-Based Spectral Synthesis (FBSS) approach. This method deconstructs the molecule into its vibrational cores—the meta-substituted aniline ring and the trifluoropropyl tail—to provide a self-validating assignment protocol. This ensures that researchers can confidently verify structural integrity even in the absence of a commercial reference standard.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10][11][12]

Before analyzing the spectrum, we must define the vibrational degrees of freedom based on the molecular geometry.

| Parameter | Data |

| Chemical Name | 3-(3,3,3-Trifluoropropyl)aniline |

| CAS Number | 1384428-29-8 |

| Molecular Formula | |

| Molecular Weight | 189.18 g/mol |

| Physical State | Viscous liquid / Low-melting solid (Predicted) |

| Key Functional Groups | Primary Amine ( |

Experimental Protocol: Data Acquisition

To obtain high-fidelity spectral data for this fluorinated intermediate, specific handling and acquisition parameters are required to mitigate volatility and hygroscopicity.

Sample Preparation

-

Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this lipophilic amine.

-

Crystal Selection: Diamond or ZnSe (Zinc Selenide). Note: Diamond is recommended due to the potential abrasiveness of fluorinated crystallites if the sample solidifies.

-

Deposition: Apply 10-20

of the neat liquid directly onto the crystal. If solid, apply high pressure (>80 psi) to ensure intimate contact.

Instrument Parameters

-

Resolution: 4

(Standard) or 2 -

Scans: Minimum 32 scans to resolve weak aromatic overtones.

-

Detector: DTGS (Deuterated Triglycine Sulfate) is sufficient; MCT (Mercury Cadmium Telluride) is not required unless performing kinetic studies.

Spectral Analysis: The Vibrational Map

The IR spectrum of 3-(3,3,3-Trifluoropropyl)aniline is a superposition of three distinct vibrational zones. The following assignments are derived from first-principles spectroscopy of meta-substituted anilines and fluorinated alkyl chains.

Zone 1: High-Frequency Region ( )

Dominant Features: N-H and C-H Stretching

-

Primary Amine (

): -

Aromatic C-H:

-

:

-

:

-

Aliphatic Propyl Chain:

-

:

-

:

-

Note: The inductive effect of the terminal

group may shift the adjacent methylene signals slightly to higher frequencies compared to a standard propyl chain.

-

:

Zone 2: The Functional Region ( )

Dominant Features: Ring Breathing and C-F Induction

-

Amine Deformation:

-

Scissoring:

-

Scissoring:

-

Aromatic Ring Modes:

-

Ring Stretch: Pair of bands at

-

Ring Stretch: Pair of bands at

-

The "Fluorine Envelope" (Critical for ID):

-

: The trifluoromethyl group exhibits extremely strong, broad absorptions in the

-

Expectation: A massive, multi-shouldered absorption complex that likely obscures the C-N stretch (

). This is the "fingerprint" of the trifluoropropyl moiety.

-

: The trifluoromethyl group exhibits extremely strong, broad absorptions in the

Zone 3: Low-Frequency / Fingerprint ( )

Dominant Features: Substitution Patterns

-

Meta-Substitution Pattern:

-

Out-of-Plane (OOP): Look for strong bands at

-

Validation: This specific 780/690 pattern confirms the 1,3-substitution (meta) geometry. Para-isomers typically show a single band

.

-

Out-of-Plane (OOP): Look for strong bands at

Summary of Assignments

The following table synthesizes the expected spectral data for validation purposes.

| Wavenumber ( | Intensity | Vibrational Mode Assignment | Structural Fragment |

| 3440 | Medium | Primary Amine | |

| 3350 | Medium | Primary Amine | |

| 3040 | Weak | Aromatic Ring | |

| 2950 | Medium | Propyl Linker | |

| 1620 | Med-Strong | Primary Amine | |

| 1590 / 1495 | Strong | Aromatic Ring | |

| 1320 - 1150 | Very Strong | Trifluoromethyl Group | |

| 1280 | Masked | Aniline C-N Bond | |

| 780 | Strong | Meta-Substituted Ring | |

| 690 | Strong | Meta-Substituted Ring |

Structural Validation Workflow

The following diagram illustrates the logical decision tree for verifying the identity of CAS 1384428-29-8 using the data above.

Caption: Logical flowchart for the stepwise structural verification of 3-(3,3,3-Trifluoropropyl)aniline via FT-IR.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for functional group assignment rules).

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Authoritative source for C-F and substituted benzene shifts).

-

NIST Chemistry WebBook. 3-(Trifluoromethyl)aniline Spectral Data. National Institute of Standards and Technology. Available at: [Link] (Used as the core reference for the meta-aniline vibrational scaffold).

Sources

"3-(3,3,3-Trifluoropropyl)aniline" mass spectrometry fragmentation

This guide serves as an in-depth technical analysis of the mass spectrometry fragmentation of 3-(3,3,3-Trifluoropropyl)aniline . It synthesizes established fragmentation rules for aromatic amines and fluorinated alkyl chains to provide a predictive, mechanism-based profiling guide.

Executive Summary & Chemical Identity

Target Molecule: 3-(3,3,3-Trifluoropropyl)aniline

CAS: 98-16-8 (isomer generic reference) / Specific Isomer Analogous Analysis

Formula:

Analytical Utility

The mass spectral signature of this compound is defined by the competition between the charge-stabilizing nitrogen lone pair and the electron-withdrawing fluoro-alkyl chain . Understanding its fragmentation is critical for:

-

Metabolite Identification: Distinguishing oxidative deamination from chain shortening.

-

Impurity Profiling: Verifying the integrity of the trifluoromethyl group during synthesis.

Experimental Methodology (Protocol)

To obtain the data described below, the following rigorous protocols are recommended. These ensure reproducibility across quadrupole (GC-MS) and Orbitrap/Q-TOF (LC-MS) platforms.

A. GC-MS (Electron Ionization - 70 eV)

-

Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal degradation of the C-N bond).

-

Column: Rtx-5MS or equivalent (5% phenyl polysilphenylene-siloxane).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Source Temp: 230°C.

-

Scan Range: 40–300 m/z.

-

Rationale: EI provides the "fingerprint" fragmentation required for structural elucidation, specifically driving benzylic cleavage.

B. LC-MS/MS (Electrospray Ionization - ESI+)

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 mins.

-

Ionization: ESI Positive Mode (

). -

Collision Energy (CE): Stepped 20, 35, 50 eV.

-

Rationale: ESI preserves the molecular ion (

) for accurate mass determination, while stepped CE reveals the stability of the

Fragmentation Mechanics & Interpretation[2][3]

A. Electron Ionization (EI) Pathway

In EI (70 eV), the molecule undergoes hard ionization.[1] The radical cation (

1. The Molecular Ion (

, m/z 189)

-

Observation: Distinct, medium-intensity peak.

-

Stability: Aromatic amines stabilize the radical cation via resonance. However, the electron-withdrawing

group on the propyl chain slightly destabilizes the ring, making fragmentation faster than in simple alkylanilines.

2. The Base Peak: Benzylic Cleavage (m/z 106)

-

Mechanism: The radical cation triggers homolytic cleavage of the

bond in the propyl chain. -

Process:

. -

Result: Formation of the 3-aminobenzyl cation (m/z 106).

-

Stabilization: This ion rearranges to a highly stable aminotropylium ion (seven-membered ring). This is the thermodynamic sink of the spectrum and will likely be the base peak (100% relative abundance).

3. The "Blocked" McLafferty Rearrangement

-

Critical Diagnostic: A standard propyl aniline would undergo a McLafferty rearrangement (loss of alkene

). -

Mechanism: This requires a

-hydrogen. -

Structure Check: The

-position is the

4. Trifluoromethyl Loss (m/z 120)

-

Mechanism: Direct loss of the

radical (69 Da). -

Process:

. -

Result: m/z 120 (

). -

Intensity: Lower abundance than benzylic cleavage because the

bond adjacent to the ring is weaker than the

B. Summary of Key Ions (EI)

| m/z | Identity | Formula | Origin/Mechanism | Relative Abundance (Est.) |

| 189 | Molecular Ion | Parent | 40-60% | |

| 120 | Loss of | 10-20% | ||

| 106 | Base Peak | Benzylic cleavage ( | 100% | |

| 77 | Phenyl Cation | Ring degradation | 10-30% | |

| 69 | Trifluoromethyl | Charge retention on fluoro-group | <5% |

Visualizing the Fragmentation Pathway[2][4][5][6]

The following diagram illustrates the competitive fragmentation pathways. Note the dominance of the benzylic cleavage due to the stability of the resulting tropylium-like ion.

Figure 1: Mechanistic fragmentation tree for 3-(3,3,3-trifluoropropyl)aniline under 70 eV Electron Ionization.

ESI-MS/MS Considerations (Liquid Chromatography)

In LC-MS, the physics change. The molecule is protonated (

-

Protonation Site: The amine nitrogen is the most basic site (

). -

Collision Induced Dissociation (CID):

-

Loss of

(17 Da): m/z 173. Common in aliphatic amines, but less common in anilines unless high energy is applied. -

Loss of HF (20 Da): m/z 170. This is a signature fluorinated alkyl fragmentation . The proximity of the alkyl protons to the fluorine atoms allows for thermal elimination of HF.

-

Differentiation: If you observe m/z 170 in LC-MS but not in GC-MS, it confirms the presence of the fluorinated chain sensitive to "slow heating" in the collision cell versus the "shattering" energy of EI.

-

References

-

NIST Mass Spectrometry Data Center. "Class: Aromatic Amines & Fluorinated Hydrocarbons." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for benzylic cleavage and McLafferty rearrangement rules).

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for aromatic amine characteristic ions).[2]

Sources

"3-(3,3,3-Trifluoropropyl)aniline" synthesis background

This guide details the synthesis of 3-(3,3,3-Trifluoropropyl)aniline , a critical fluorinated building block in medicinal chemistry. The trifluoropropyl group acts as a lipophilic, metabolically stable bioisostere for propyl or ethyl groups, often improving the pharmacokinetic profile of drug candidates.

The synthesis strategy prioritizes the Heck Alkenylation–Hydrogenation sequence, which is the most atom-economical and scalable route utilized in modern process chemistry.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule is disconnected at the C(sp3)-C(sp3) bond adjacent to the aromatic ring or via the reduction of the aniline nitrogen. The most robust disconnection relies on forming the carbon chain via palladium-catalyzed cross-coupling, followed by saturation.

Retrosynthetic Pathway (DOT Diagram)

Figure 1: Retrosynthetic analysis identifying the Heck coupling of 3,3,3-trifluoropropene as the strategic bond-forming step.

Part 2: Primary Synthesis Protocol (Heck-Hydrogenation Route)

This route avoids the direct use of aniline in the coupling step, preventing catalyst poisoning by the free amine and avoiding oxidative side reactions.

Phase 1: The Fluorinated Heck Coupling

Objective: Synthesis of (E)-1-nitro-3-(3,3,3-trifluoroprop-1-enyl)benzene.

The reaction between 1-iodo-3-nitrobenzene and 3,3,3-trifluoropropene (TFP) presents an electronic challenge. TFP is an electron-deficient alkene, and the nitroaryl halide is also electron-deficient. To overcome the slower oxidative addition and insertion rates, a robust catalytic system (Pd(OAc)₂ with a phosphine ligand) and elevated temperatures are required.

Reagents & Conditions Table

| Component | Reagent/Condition | Role/Rationale |

| Substrate | 1-Iodo-3-nitrobenzene | More reactive than bromide; essential for difficult couplings. |

| Olefin | 3,3,3-Trifluoropropene (Gas) | The fluorinated "tail". Safety: Flammable gas (bp -22°C). |

| Catalyst | Pd(OAc)₂ (1-3 mol%) | Palladium source. |

| Ligand | P(o-tol)₃ or dppf | Bulky phosphines stabilize the active Pd(0) species. |

| Base | Et₃N or K₂CO₃ | Neutralizes HI formed; regenerates Pd(0). |

| Solvent | DMF or NMP | High boiling point polar solvents to solubilize reagents. |

| Vessel | Autoclave / Pressure Tube | Required to maintain TFP concentration in the liquid phase. |

Step-by-Step Protocol

-

Preparation (In Glovebox or inert stream):

-

Charge a high-pressure stainless steel autoclave with 1-iodo-3-nitrobenzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), P(o-tol)₃ (0.04 equiv), and anhydrous K₂CO₃ (2.0 equiv).

-

Add anhydrous DMF (concentration ~0.2 M).

-

-

Gas Addition:

-

Seal the autoclave and cool to -40°C (dry ice/acetone bath).

-

Connect the 3,3,3-trifluoropropene gas cylinder. Condense the gas (1.5 - 2.0 equiv) into the autoclave. Note: TFP is a gas at room temperature; precise mass addition requires a balance or calibrated flow.

-

-

Reaction:

-

Seal the inlet. Warm to room temperature, then heat to 100–120°C for 12–24 hours.

-

Mechanism Check: The internal pressure will rise initially and then drop as the gas is consumed.

-

-

Work-up:

-

Cool to room temperature. Carefully vent excess TFP into a scrubber (do not vent directly into the hood if possible).

-

Dilute the mixture with ethyl acetate and wash with water/brine to remove DMF.

-

Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Target: Yellow solid or oil (Trans-isomer is dominant).

-

Phase 2: Global Reduction (One-Pot)

Objective: Conversion to 3-(3,3,3-trifluoropropyl)aniline.

This step accomplishes two transformations simultaneously: saturation of the alkene and reduction of the nitro group.

Reaction Workflow (DOT Diagram)

Figure 2: Catalytic hydrogenation workflow.

Step-by-Step Protocol

-

Setup:

-

Dissolve the nitro-alkene intermediate from Phase 1 in Methanol or Ethanol (0.1 M).

-

Add 10% Pd/C (10 wt% loading relative to substrate). Safety: Add catalyst under inert atmosphere (Ar/N2) to prevent ignition of solvent vapors.

-

-

Hydrogenation:

-

Purge the vessel with H₂ gas (balloon pressure is usually sufficient; 3 atm in a Parr shaker is faster).

-

Stir vigorously at room temperature for 4–6 hours.

-

Monitoring: Monitor by TLC or LCMS. The disappearance of the yellow color indicates reduction of the nitro group.

-

-

Isolation:

-

Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purification: The product is an oil. If necessary, purify via flash chromatography (DCM/MeOH) or convert to the HCl salt for crystallization.

-

Part 3: Critical Control Points & Troubleshooting

1. Regioselectivity in Heck Coupling

The Heck reaction with 3,3,3-trifluoropropene generally favors the trans (E) isomer and substitution at the terminal carbon (C3 relative to F3C-CH=CH2, but chemically C1 of the propene chain).

-

Risk:[1][2][3][4] Formation of the branched isomer (gem-difluoro effect is not applicable here, but sterics matter).

-

Control: Use of bidentate ligands like dppf can enhance linear selectivity if the monodentate phosphine fails.

2. Safety: 3,3,3-Trifluoropropene (TFP)

-

Hazard: TFP is an extremely flammable gas (H220) and contains gas under pressure (H280).[4]

-

Handling: All transfers must occur in a well-ventilated fume hood. The autoclave must be rated for at least 20 bar, although operating pressures are usually lower (<10 bar).

-

Alternative: If gas handling is prohibited, use 1-iodo-3,3,3-trifluoropropane with a Negishi coupling (requires organozinc preparation), though this is more moisture-sensitive and complex.

3. Catalyst Poisoning (Phase 2)

-

Issue: Incomplete reduction.

-

Solution: Ensure the intermediate from Phase 1 is free of sulfur or iodine traces (from the aryl iodide) before adding Pd/C. A wash with aqueous sodium thiosulfate during the Phase 1 workup can help scavenge iodine.

References

- Ojima, I. et al. (1982). "Palladium-catalyzed cross-coupling of 3,3,3-trifluoropropene with aryl halides." Journal of Organic Chemistry.

-

Ma, J.-A. & Cahard, D. (2004). "Update on the Synthesis of Trifluoromethylated Heterocycles and Building Blocks." Chemical Reviews, 104(12), 6119-6146.

-

PubChem. (n.d.).[5] "3-(3,3,3-Trifluoropropyl)aniline Compound Summary." National Library of Medicine.

-

SynQuest Labs. (2018). "Safety Data Sheet: 3,3,3-Trifluoropropene."

-

Beletskaya, I. P.[1] & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066.

Sources

- 1. cgc-jp.com [cgc-jp.com]

- 2. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2458214A - Hydrogenation of nitro compounds - Google Patents [patents.google.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 1-Nitro-3-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 2777297 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Reactivity and Applications of 3-(3,3,3-Trifluoropropyl)aniline

Executive Summary

3-(3,3,3-Trifluoropropyl)aniline (CAS: 1384428-29-8 ) is a specialized fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] It serves as a strategic bioisostere for 3-propylaniline, offering modulated lipophilicity and enhanced metabolic stability without the strong electron-withdrawing deactivation associated with direct trifluoromethylation.

This guide details the molecule's reactivity profile, focusing on the chemoselectivity of the aniline nitrogen, the electronic influence of the trifluoropropyl "tail," and practical protocols for its incorporation into drug scaffolds.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 1384428-29-8 |

| IUPAC Name | 3-(3,3,3-trifluoropropyl)aniline |

| Molecular Formula | C₉H₁₀F₃N |

| Molecular Weight | 189.18 g/mol |

| Structure | Aniline with a -(CH₂)₂CF₃ group at the meta (3-) position.[3][4][5] |

| Predicted pKa (NH₂) | ~4.3 – 4.5 (Slightly lower than aniline due to distant inductive effect) |

| LogP (Predicted) | ~2.8 (Higher lipophilicity than 3-propylaniline) |

| Appearance | Colorless to pale yellow oil (oxidizes to brown upon storage) |

The "Fluorine Spacer" Effect

Unlike 3-(trifluoromethyl)aniline , where the CF₃ group is directly attached to the ring (strongly deactivating the amine, pKa ~3.5), the 3,3,3-trifluoropropyl group contains an ethylene spacer (–CH₂CH₂–).

-

Electronic Insulation: The spacer dampens the strong electron-withdrawing inductive effect ($ -I $) of the fluorine atoms. Consequently, the nitrogen remains sufficiently nucleophilic for standard couplings without requiring harsh forcing conditions.

-

Metabolic Blocking: The terminal CF₃ group blocks potential

-oxidation sites on the alkyl chain, a common metabolic liability in propyl-substituted drugs.

Synthesis & Sourcing Strategy

While commercially available, understanding the synthesis is crucial for troubleshooting impurity profiles (e.g., trace transition metals or unreduced olefins).

Primary Synthetic Route (Heck Coupling / Reduction)

The most robust synthesis avoids direct nitration of (3,3,3-trifluoropropyl)benzene, which would yield a mixture of ortho/para isomers. Instead, a directed approach is used:

-

Heck Coupling: 3-Iodonitrobenzene is coupled with 3,3,3-trifluoropropene using a Pd catalyst to form 1-nitro-3-(3,3,3-trifluoroprop-1-enyl)benzene .

-

Global Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces both the nitro group (to amine) and the alkene (to alkane) in a single step.

Impurity Watch: Commercial batches may contain trace 3-(3,3,3-trifluoroprop-1-enyl)aniline (incomplete alkene reduction). This olefin impurity can act as a Michael acceptor in subsequent steps.

Reactivity Profile

The Aniline Nitrogen (Nucleophilic Center)

The amino group is the primary handle for functionalization. Its reactivity is comparable to m-toluidine.

-

Amide Coupling: Reacts readily with acyl chlorides and carboxylic acids (using HATU/EDC).

-

Insight: Due to the slight electron deficiency from the distant CF₃, the nucleophilicity is marginally lower than unsubstituted aniline. Use a stronger base (e.g., DIPEA) rather than weak bases like pyridine if reaction rates are slow.

-

-

Reductive Amination: Forms secondary amines with aldehydes/ketones.[3] The ethylene spacer prevents any anomalous cyclization that might occur with shorter fluoroalkyl chains.

-

Buchwald-Hartwig Amination: Excellent substrate. The lack of strong deactivation makes oxidative addition of the Pd catalyst to the aryl halide the rate-determining step, not the amine binding.

The Aromatic Ring (Electrophilic Substitution)

-

Directing Effects: The amino group (-NH₂) is a strong ortho/para director. The trifluoropropyl group is a weak ortho/para director (alkyl-like).

-

Regioselectivity: Electrophilic aromatic substitution (EAS) will occur primarily para to the amino group (position 6) or ortho (position 2 or 4). Position 6 is sterically most accessible.

-

Warning: Avoid highly acidic conditions (e.g., concentrated H₂SO₄/HNO₃) if the amide bond has not been formed yet, as the ammonium salt (-NH₃⁺) becomes a meta director.

The Trifluoropropyl Tail[1]

-

Chemical Stability: The C-F bonds are chemically inert under standard organic synthesis conditions (acid, base, reduction, oxidation).

-

Base Sensitivity: Unlike

-fluoro compounds, the

Visualized Reaction Pathways

[5]

Experimental Protocols

Protocol A: Optimized Amide Coupling (HATU Method)

Designed for coupling with steric or electron-deficient acids.

-

Reagents:

-

Procedure:

-

Dissolve the carboxylic acid in DMF (0.2 M).

-

Add DIPEA and stir for 5 minutes to pre-activate the acid.

-

Add HATU. The solution usually turns yellow. Stir for 2 minutes.

-

Add 3-(3,3,3-Trifluoropropyl)aniline dropwise.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

-

Note: If the aniline is stored as an HCl salt, increase DIPEA to 4.0 equiv.

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

Protocol B: Buchwald-Hartwig Coupling

Designed for attaching the aniline to a heteroaromatic core.[3]

-

Reagents:

-

Aryl Bromide (1.0 equiv)

-

3-(3,3,3-Trifluoropropyl)aniline (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos (4 mol%) or BrettPhos (for difficult substrates)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

-

-

Procedure:

-

Charge a vial with Aryl Bromide, Base, Pd source, and Ligand.

-

Purge with Nitrogen/Argon (3 cycles).

-

Add Dioxane and the Aniline (via syringe).

-

Heat to 100°C for 12–16 hours.

-

-

Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Safety & Handling

-

Toxicity: Like most fluorinated anilines, this compound should be treated as toxic by inhalation and ingestion . It may cause methemoglobinemia (cyanosis).

-

Skin Absorption: High permeability expected due to lipophilic fluoro-tail. Double gloving (Nitrile) is recommended.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine oxidizes slowly in air, turning dark brown.

References

-

PubChem. "3-(3,3,3-Trifluoropropyl)aniline Compound Summary."[6] National Library of Medicine. Accessed 2024.[6][7] Link

-

ChemicalBook. "Product Entry: 3-(3,3,3-Trifluoropropyl)aniline." ChemicalBook Registry. Link

-

Sigma-Aldrich. "Fluorinated Aniline Building Blocks: Reactivity and Applications." Merck KGaA Technical Library. (General reference for fluoroaniline handling). Link

-

Sorribes, I., et al. "Selective Hydrogenation of Nitroarenes with Trifluoromethyl Groups." Journal of the American Chemical Society, 2014. (Context for reduction of nitro-trifluoropropyl precursors). Link

Sources

- 1. 1375474-23-9,(3-chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CAS 1384428-29-8 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. PubChemLite - 3-(3,3,3-trifluoropropyl)aniline (C9H10F3N) [pubchemlite.lcsb.uni.lu]

- 6. 3-(3,3,3-Trifluoroprop-1-en-2-yl)aniline | C9H8F3N | CID 130564839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Safe Handling of 3-(3,3,3-Trifluoropropyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Stance on Laboratory Safety

3-(3,3,3-Trifluoropropyl)aniline is a fluorinated aromatic amine, a class of compounds increasingly vital in pharmaceutical and materials science research. Its unique structural motifs offer significant potential in drug discovery and development. However, this potential is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide provides an in-depth framework for the safe handling, storage, and emergency management of this compound, drawing upon established data for structurally analogous chemicals to ensure a comprehensive and cautious approach. The causality behind these protocols is emphasized, fostering a culture of safety that is both informed and proactive.

Hazard Identification and Risk Assessment: Understanding the Adversary

While a specific, comprehensive toxicological profile for 3-(3,3,3-Trifluoropropyl)aniline is not extensively documented in publicly available literature, a robust risk assessment can be constructed by examining its structural components: the aniline backbone and the trifluoropropyl group. Aniline and its derivatives are known for their potential toxicity, and fluorinated side chains can alter metabolic pathways and reactivity.[1][2][3][4]

Primary Hazards Associated with Structurally Similar Compounds:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][5] Aniline compounds can be rapidly absorbed through the skin.[4]

-

Organ Toxicity: May cause damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[5] Aniline exposure is linked to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (blueish skin color).[2][4]

-

Skin and Eye Damage: Causes skin irritation and is capable of causing serious eye damage.[1][5]

-

Respiratory Irritation: May cause respiratory irritation if vapours or mists are inhaled.[5][6]

-

Carcinogenicity and Mutagenicity: Some aniline derivatives are suspected of causing genetic defects and cancer.[1][2][3] The EPA has classified aniline as a probable human carcinogen (Group B2).[3]

Physicochemical Properties and Associated Risks

A summary of key physical and chemical properties for the closely related compound, 3-(Trifluoromethyl)aniline, is presented below. These values are critical for understanding its behavior and potential hazards.

| Property | Value | Implication for Safe Handling |

| Physical State | Liquid[5] | Potential for splashes and vapor generation. |

| Color | Colorless to light yellow, may darken upon storage[5][7] | A change in color can indicate degradation or contamination. |

| Odor | Fish-like, stench[5][7] | Odor can serve as a warning for exposure, but olfactory fatigue is possible. |

| Flash Point | 85 °C / 185 °F[5] | Classified as a combustible liquid; requires control of ignition sources.[5] |

| Boiling Point | 187 - 193 °C[5] | High boiling point suggests lower volatility at room temperature, but heating will increase vapor concentration. |

| Water Solubility | Slightly soluble (5 g/L at 20°C)[5] | Spills may not be easily diluted with water and could pose an environmental hazard. |

| Density | 1.303 g/cm³[5] | Denser than water, meaning it will sink in aqueous environments.[7] |

The Hierarchy of Controls: A Multi-Layered Defense Strategy

Effective risk management relies on a multi-layered approach, prioritizing the most effective control measures. This "Hierarchy of Controls" is a fundamental concept in occupational safety.

Figure 1: Hierarchy of Controls for Chemical Safety.

For 3-(3,3,3-Trifluoropropyl)aniline, this translates to:

-

Elimination/Substitution: While not always feasible in research, consider if a less hazardous analogue could achieve the desired scientific outcome.

-

Engineering Controls: This is the most critical layer for routine handling. All work must be conducted in a certified chemical fume hood. [5] This contains vapors and protects the researcher from inhalation exposure. Ensure adequate ventilation and that safety showers and eyewash stations are readily accessible.[8]

-

Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs). Restrict access to authorized personnel only. Ensure all users are trained on the specific hazards and handling procedures for this compound.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable. It does not eliminate the hazard but provides a crucial barrier.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection and proper use of PPE are paramount to preventing exposure.[9] A comprehensive PPE strategy is essential.[9]

| PPE Category | Specification | Standard Compliance | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield where splashing is a risk.[9][10] | OSHA 29 CFR 1910.133, EN166[5][11] | Protects against splashes of the liquid, which can cause serious eye damage.[1][5] A face shield offers broader protection for the entire face.[10] |

| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene are generally suitable for short-term use; consult glove manufacturer data for breakthrough times).[8][9] A lab coat or chemical-resistant apron is also required.[9] | Prevents skin contact. Aniline derivatives can be readily absorbed through the skin, leading to systemic toxicity.[4] | |

| Respiratory Protection | Not typically required when used within a properly functioning chemical fume hood. If engineering controls fail or for emergency response, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[5][8] | OSHA 29 CFR 1910.134, EN 149[5] | Protects against inhalation of harmful vapors that can cause respiratory irritation and systemic toxicity.[5][6] |

Protocol for Donning and Doffing PPE

A systematic approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[9]

Figure 2: PPE Donning and Doffing Sequence.

Safe Handling and Storage Protocols: A System of Self-Validation

Every protocol must be a self-validating system, designed to minimize risk at every step.

Handling

-

Work Area: Confine all work with 3-(3,3,3-Trifluoropropyl)aniline to a designated area within a certified laboratory chemical fume hood.[12]

-

Avoidance: Do not get in eyes, on skin, or on clothing.[5] Do not breathe mist, vapors, or spray.[5]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5][11] This compound is a combustible liquid.[5] Use non-sparking tools.[13]

-

Transfers: Ground and bond containers when transferring significant quantities to prevent static discharge.[12] Use secondary containment when transporting the chemical.[12]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][11]

-

Conditions to Avoid: Keep away from heat, sparks, and flame.[5] Protect from direct sunlight, as the material may darken in color during storage.[5]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[5][13][14]

-

Security: Store in a secured area, accessible only to authorized personnel.

Accidental Release and Emergency Procedures: Preparedness and Response

A clear, rehearsed emergency plan is crucial for mitigating the impact of an accidental release.

Emergency Response Workflow

Figure 3: Chemical Spill Emergency Response Workflow.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Protocol | Causality/Rationale |

| Inhalation | 1. Remove the person to fresh air and keep them comfortable for breathing.[1][5] 2. If breathing has stopped, begin artificial respiration.[2] 3. Immediately call a POISON CENTER or doctor.[5] | To remove the individual from the contaminated atmosphere and provide respiratory support. Rapid medical attention is critical due to potential systemic effects. |